N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Description

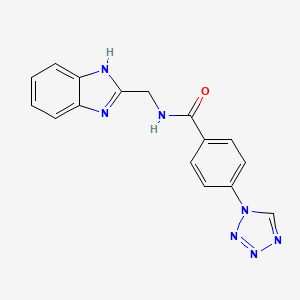

The compound N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide integrates a benzimidazole core linked via a methylene group to a benzamide scaffold substituted with a 1,2,3,4-tetrazole moiety.

Properties

Molecular Formula |

C16H13N7O |

|---|---|

Molecular Weight |

319.32 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H13N7O/c24-16(11-5-7-12(8-6-11)23-10-18-21-22-23)17-9-15-19-13-3-1-2-4-14(13)20-15/h1-8,10H,9H2,(H,17,24)(H,19,20) |

InChI Key |

ZSWWGGPGXJYJIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions

Preparation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Formation of Tetrazole Group: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling Reaction: The final step involves coupling the benzimidazole and tetrazole intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and tetrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole and tetrazole oxides.

Reduction: Formation of reduced benzimidazole and tetrazole derivatives.

Substitution: Formation of substituted benzimidazole and tetrazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Benzimidazole derivatives, including N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide, have been reported to exhibit significant antimicrobial properties. Studies have shown that compounds with this structural motif can inhibit the growth of various bacterial strains. For example, a series of benzimidazole derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

Research indicates that benzimidazole derivatives possess anticancer potential. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The ability of this compound to interact with specific cellular targets makes it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory activity of benzimidazole derivatives has been documented in several studies. Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models. This suggests potential for development as anti-inflammatory agents .

Pharmacological Applications

Tuberculostatics

Recent studies highlight the potential of benzimidazole derivatives as tuberculostatics. The compound's ability to inhibit Mycobacterium tuberculosis growth positions it as a candidate for further development in tuberculosis treatment protocols .

Antifungal Activity

Benzimidazole derivatives have also exhibited antifungal properties against various fungal pathogens. The structural features of this compound may contribute to its efficacy against fungi such as Candida species .

Materials Science

Polymeric Applications

Due to their unique chemical structure, benzimidazole derivatives can be incorporated into polymer matrices to enhance material properties. Research has shown that these compounds can improve thermal stability and mechanical strength in polymer composites .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, while the tetrazole group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Unlike hydrazide-linked derivatives (3a-3b ), the methylene bridge in the target compound may improve conformational flexibility, aiding receptor interactions .

Key Observations :

- The target compound’s synthesis likely follows a multi-step approach similar to 3a-3b , involving hydrazide intermediates and condensation .

Table 3: Reported Activities of Analogues

Key Observations :

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzimidazole moiety linked to a tetraazole ring, which is significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 298.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with benzimidazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that related benzimidazole derivatives showed IC50 values ranging from 0.1 to 43 μM against five human cancer cell lines .

The mechanisms by which benzimidazole derivatives exert their anticancer effects often involve:

- Inhibition of DNA Topoisomerases : Some benzimidazole compounds inhibit topoisomerase I and II, enzymes crucial for DNA replication and transcription.

- Induction of Apoptosis : Compounds can trigger apoptotic pathways through the activation of caspases and modulation of p53 signaling pathways .

- Reactive Oxygen Species (ROS) Generation : Certain benzimidazole complexes induce oxidative stress in cancer cells, leading to DNA damage and cell death .

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial activity. For example, studies indicate that these compounds can be effective against both Gram-positive and Gram-negative bacteria .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxicity of a series of benzimidazole-linked compounds on various cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity comparable to established chemotherapeutics like Adriamycin .

Study 2: Antimicrobial Efficacy

Another research project focused on the antibacterial properties of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting strong antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.